molecular formula C7H7NO4 B3025596 2,5-Dioxopyrrolidin-1-yl acrylate CAS No. 38862-24-7

2,5-Dioxopyrrolidin-1-yl acrylate

Cat. No.: B3025596
CAS No.: 38862-24-7
M. Wt: 169.13 g/mol
InChI Key: YXMISKNUHHOXFT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl acrylate (CAS No. 38862-24-7), also known as N-acryloxysuccinimide (NAS), is a reactive N-hydroxysuccinimide (NHS) ester derivative of acrylic acid. Its molecular formula is C₇H₇NO₄, with a molecular weight of 169.14 g/mol and an InChI Key of YXMISKNUHHOXFT-UHFFFAOYSA-N . The compound features a succinimidyl group linked to an acrylate moiety, enabling nucleophilic reactions with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

This compound is widely employed as a protein crosslinker in biochemistry for modifying antibodies, enzymes, and other biomolecules. For example, it reacts with monoclonal anti-horseradish peroxidase IgG antibodies to functionalize lysine residues, facilitating conjugation applications . Its high reactivity under mild aqueous conditions and compatibility with biological systems make it a staple in bioconjugation workflows.

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl acrylate involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general reaction scheme is as follows:

N-hydroxysuccinimide+Acryloyl chloride2,5-Dioxopyrrolidin-1-yl acrylate\text{N-hydroxysuccinimide} + \text{Acryloyl chloride} \rightarrow \text{this compound} N-hydroxysuccinimide+Acryloyl chloride→2,5-Dioxopyrrolidin-1-yl acrylate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Common reagents and conditions for these reactions include bases like triethylamine and solvents such as chloroform or dimethyl sulfoxide (DMSO).

Scientific Research Applications

Bioconjugation

2,5-Dioxopyrrolidin-1-yl acrylate is widely used in bioconjugation processes, particularly for modifying proteins and antibodies. Its reactive acrylate group allows for the formation of stable covalent bonds with nucleophilic amino acids such as lysine and cysteine.

Case Studies in Bioconjugation

  • Antibody-Drug Conjugates (ADCs) : The compound is employed to create ADCs by linking cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .
  • Protein Labeling : this compound facilitates the labeling of proteins for imaging studies. For instance, it has been used to modify horseradish peroxidase antibodies for enhanced detection in various assays .

Drug Development

The compound plays a significant role in drug development, particularly in creating novel therapeutic agents.

Applications in Drug Development

  • Antiviral Agents : Research indicates that modifications using this compound can enhance the antiviral activity of compounds against various viruses, including HIV and influenza .
  • Cancer Therapeutics : The compound has been investigated as a linker in the synthesis of potent anticancer agents that target specific cancer cell types through receptor-mediated mechanisms .

Material Science

In material science, this compound is utilized to develop advanced materials with specific properties.

Applications in Material Science

  • Coatings and Films : The compound is incorporated into polymeric coatings that exhibit antibacterial properties. These coatings are particularly useful in medical devices to prevent infections .
  • Adhesives and Sealants : Its reactive nature allows it to be used in formulating adhesives that require rapid curing and strong bonding capabilities under various conditions .

Summary Table of Applications

Application AreaSpecific UsesBenefits
BioconjugationAntibody-drug conjugatesTargeted therapy with reduced side effects
Protein labelingEnhanced detection capabilities
Drug DevelopmentAntiviral agentsIncreased efficacy against viruses
Cancer therapeuticsTargeted delivery to cancer cells
Material ScienceAntibacterial coatingsInfection prevention in medical devices
Adhesives and sealantsRapid curing and strong bonding

Mechanism of Action

The primary mechanism of action of 2,5-dioxopyrrolidin-1-yl acrylate involves the formation of covalent bonds with nucleophilic groups on proteins, such as the amino group of lysine residues. This crosslinking stabilizes the protein structure and can modify its function . The acrylate group can also participate in polymerization reactions, forming long polymer chains that can be used in various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

NHS Esters with Varied Linkers

2,5-Dioxopyrrolidin-1-yl acrylate belongs to the NHS ester family, which shares the reactive succinimidyl group but differs in linker chemistry. Key comparisons include:

Compound Name CAS No. Molecular Formula Key Features Applications Similarity Score
This compound 38862-24-7 C₇H₇NO₄ Acrylate linker; rapid amine reactivity Protein crosslinking Reference
Bis(2,5-dioxopyrrolidin-1-yl) succinate 30364-60-4 C₁₂H₁₄N₂O₈ Bifunctional NHS ester; longer spacer (suberate) Homobifunctional crosslinking 0.76
2,5-Dioxopyrrolidin-1-yl tetradecanoate 69888-86-4 C₁₈H₂₉NO₄ Hydrophobic fatty acid linker Lipid conjugation 0.75
2,5-Dioxopyrrolidin-1-yl acetate 14464-29-0 C₆H₇NO₄ Short acetate linker; limited steric hindrance Small-molecule derivatization 0.73

Key Differences :

  • Reactivity and Solubility: The acrylate linker in this compound enhances aqueous solubility compared to hydrophobic analogues like 2,5-Dioxopyrrolidin-1-yl tetradecanoate, which is better suited for lipid membranes .
  • Spacer Length : Bis-succinimidyl esters (e.g., Bis(2,5-dioxopyrrolidin-1-yl) succinate) provide longer spacers, enabling crosslinking between distal biomolecular sites .

Non-NHS Acrylate Esters

Compounds like Dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) and Ethyldiglycol Acrylate (EDGA) lack the succinimidyl group, rendering them inert toward amines. Instead, they are used as monomers in polymer synthesis:

  • Dicyclopentenyloxyethyl acrylate : Forms rigid, hydrophobic polymers for coatings and adhesives .
  • EDGA : Imparts adhesion and flexibility in copolymers with methacrylates or styrene .

Functional Contrast : Unlike this compound, these acrylates undergo radical polymerization rather than nucleophilic reactions, limiting their utility in bioconjugation .

Biological Activity

2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-succinimidyl acrylate, is a compound with significant biological activity, particularly in the realms of bioconjugation and medicinal chemistry. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C7_7H7_7NO4_4
  • Molecular Weight : 169.135 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 251.3 ± 23.0 °C
  • Melting Point : 69 °C
  • Flash Point : 105.8 ± 22.6 °C

This compound is characterized by its ability to act as a protein crosslinker, enabling the modification of proteins and antibodies, which is crucial for various biochemical applications .

This compound functions primarily as a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins, particularly lysine residues. This property allows it to facilitate the conjugation of biomolecules, enhancing the stability and functionality of therapeutic agents .

Protein Modification

The compound has been utilized to modify monoclonal antibodies, such as anti-horseradish peroxidase IgG antibodies. This modification can improve the binding affinity and specificity of antibodies in various assays and therapeutic applications .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticonvulsant properties in animal models. One particular derivative showed significant efficacy in multiple seizure models:

Model ED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole-induced59.4
6 Hz (32 mA) Seizures22.4

These effects are believed to be mediated through the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Properties

In addition to its anticonvulsant activity, certain derivatives have shown significant antinociceptive effects in pain models, suggesting potential applications in pain management therapies .

Case Studies

  • Hybrid Pyrrolidine Derivatives :
    A study developed hybrid compounds derived from this compound that demonstrated broad-spectrum protective activity against seizures and pain in mouse models. The lead compound exhibited favorable drug-like properties including absorption and metabolism profiles suitable for further development .
  • Covalent Aptamer Conjugation :
    Research has shown that aptamers conjugated with this compound can effectively target proteins for detection purposes. The efficiency of cross-linking was evaluated using SDS-PAGE, revealing high conversion rates and specificity for target proteins .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,5-Dioxopyrrolidin-1-yl acrylate?

The compound is typically synthesized via carbodiimide-mediated coupling of acrylic acid derivatives with N-hydroxysuccinimide (NHS). A representative method involves:

  • Reacting NHS with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere .
  • Alternatively, a two-step procedure using DCC (dicyclohexylcarbodiimide) as a coupling agent in dimethylformamide (DMF) at controlled temperatures (0–22°C) achieves yields up to 64% .
  • Purification is performed via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1\text{H}-NMR (CDCl3_3) peaks at δ 2.82 (m, 4H, pyrrolidine), 3.02 (t, 2H), 3.94 (t, 2H), and 6.73 (s, 2H, acrylate) .
  • Mass Spectrometry : ESI-MS m/z 289 [M+Na]+^+ .
  • FTIR : Stretching vibrations at 1740–1720 cm1^{-1} (C=O of NHS ester) and 1630 cm1^{-1} (acrylate C=C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Critical parameters include:

  • Temperature control : Maintaining ≤22°C during DCC addition minimizes side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of NHS to acryloyl chloride reduces unreacted starting material .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation in DCM .
  • Solvent choice : Anhydrous DMF enhances solubility of intermediates compared to THF .

Q. What role does this compound play in bioconjugation and Click Chemistry applications?

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues in proteins), while the acrylate group enables thiol-ene "Click" reactions. Applications include:

  • Functionalizing peptides, antibodies, or amine-coated surfaces for drug delivery systems .
  • Synthesizing crosslinked hydrogels via Michael addition with thiol-containing polymers .

Q. How should researchers address discrepancies in reported molecular weights for this compound?

Contradictory data exists:

  • erroneously lists a molecular weight of 17 g/mol, likely a typo.
  • Correct molecular weight is 169.14 g/mol (C7_7H9_9NO4_4), confirmed via high-resolution MS and elemental analysis .
  • Always cross-validate using independent sources (e.g., PubChem CID 181508) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid : For skin exposure, rinse with water for ≥15 minutes; seek medical help if irritation persists .
  • Storage : Keep in sealed containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis .

Q. Methodological Tables

Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionEffect on YieldReference
Temperature0–5°C (DCC addition)Prevents DCC degradation
SolventAnhydrous DMFEnhances solubility
NHS:Acryloyl Ratio1:1.2Minimizes unreacted NHS

Table 2. Analytical Characterization Data

TechniqueKey Peaks/DataStructural ConfirmationReference
1H^1\text{H}-NMRδ 6.73 (s, 2H, C=C)Acrylate group
ESI-MSm/z 289 [M+Na]+^+Molecular ion
FTIR1740 cm1^{-1} (C=O)NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMISKNUHHOXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37017-08-6
Details Compound: Poly(N-acryloxysuccinimide)
Record name Poly(N-acryloxysuccinimide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37017-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00958193
Record name 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione
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URL https://comptox.epa.gov/dashboard/DTXSID00958193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38862-24-7, 37017-08-6
Record name N-Succinimidyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl prop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dioxopyrrolidin-1-yl acrylate
2,5-Dioxopyrrolidin-1-yl acrylate

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